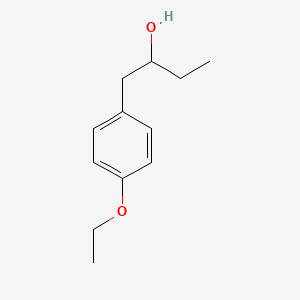

1-(4-Ethoxyphenyl)-2-butanol

Description

1-(4-Ethoxyphenyl)-2-butanol is an organic compound featuring a secondary alcohol group (-OH) attached to the second carbon of a butanol chain and a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring contributes to its electronic and steric properties, making it relevant in synthetic chemistry and industrial applications. Its bifunctional nature (ether and alcohol) allows for diverse reactivity, including hydrogen bonding and participation in nucleophilic substitution or oxidation reactions.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-11(13)9-10-5-7-12(8-6-10)14-4-2/h5-8,11,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFAZDHOABJXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyphenol with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenol oxygen acts as the nucleophile attacking the butyl bromide.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-butanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromyl chloride or potassium permanganate can be used to oxidize the compound to produce corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound to produce alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: 1-(4-Ethoxyphenyl)-2-butanone or 4-ethoxybenzoic acid.

Reduction: 1-(4-Ethoxyphenyl)-butane or butanol derivatives.

Substitution: Various substituted phenyl ethers or butyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-butanol has several scientific research applications across different fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical studies to understand the behavior of phenyl ether derivatives in biological systems.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-2-butanol exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-n-Butylphenyl)-2-(4-ethoxyphenyl)acetylene (ST01851)

- Structure : Contains an ethoxyphenyl group linked to an acetylene (-C≡C-) and a butylphenyl moiety.

- Properties : Exhibits liquid crystalline behavior with a mesophase range of Cr 54.0°C to N 80.0°C .

- Applications : Used in liquid crystal displays (LCDs) due to its stable mesophase.

- Contrast: Unlike 1-(4-Ethoxyphenyl)-2-butanol, the acetylene group in ST01851 enables π-π stacking, critical for electronic applications. The absence of an alcohol group limits its solubility in polar solvents compared to the butanol derivative.

Etomethazene (Benzimidazole Derivative)

- Structure: Features a benzimidazole core with a 4-ethoxyphenylmethyl substituent and a diethylaminoethyl side chain .

- Properties : Acts as a synthetic opioid analog with reported central nervous system activity.

- Contrast: The benzimidazole core and tertiary amine group differentiate it from this compound, which lacks nitrogen heterocycles and pharmacological activity.

Baytan (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol)

- Structure: Contains a triazole ring, chlorophenoxy group, and dimethyl-substituted butanol chain .

- Properties : Functions as a systemic fungicide with broad-spectrum activity.

- Applications : Used in agriculture to protect crops from fungal pathogens.

- Contrast: The triazole and chlorophenoxy groups enhance antifungal efficacy but introduce environmental toxicity concerns, unlike the simpler ethoxyphenyl-alcohol structure of this compound.

4-Phenyl-2-butanone (CAS 2550-26-7)

- Structure: Aromatic ketone with a phenyl group and butanone backbone .

- Properties : Boiling point ~250°C; used as a laboratory reagent.

- Applications : Solvent and intermediate in organic synthesis.

- Contrast: The ketone group in 4-phenyl-2-butanone renders it less polar than this compound, affecting solubility in protic solvents. The alcohol group in the latter allows for hydrogen bonding and participation in esterification or oxidation reactions.

Research Findings and Structural Insights

- Electronic Effects: The ethoxy group in this compound donates electron density via resonance, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -Cl in Baytan), which enhance electrophilic attack .

- Solubility : The alcohol group improves aqueous solubility compared to purely aromatic or aliphatic ethers, as seen in tolane derivatives .

- Reactivity : The secondary alcohol can undergo oxidation to a ketone or participate in nucleophilic acyl substitution, unlike the acetylene or benzimidazole derivatives .

Biological Activity

1-(4-Ethoxyphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, with a butanol side chain. Its molecular formula is , and it has a molecular weight of 192.25 g/mol. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In animal models, it demonstrated a significant reduction in inflammation markers, suggesting potential therapeutic applications in inflammatory diseases. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound can be explained through several mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways, modulating their activity.

- Enzyme Inhibition : It may inhibit key enzymes responsible for the synthesis of inflammatory mediators.

- Cell Membrane Interaction : The ethoxy group enhances lipophilicity, allowing better interaction with cellular membranes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)-2-butanol | Methoxy instead of Ethoxy | Antimicrobial activity |

| 1-(4-Methylphenyl)-2-butanol | Methyl instead of Ethoxy | Antioxidant properties |

| 1-(3-Propoxyphenyl)-2-butanol | Propoxy instead of Ethoxy | Enhanced solubility |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Natural Products evaluated the antimicrobial efficacy against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus .

- Anti-inflammatory Research : In an animal model study, administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

- Mechanistic Insights : A pharmacological evaluation revealed that the compound inhibits COX-2 expression in macrophages, which correlates with its observed anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.